Kitol Diacetate

Description

Diacetate compounds are esters or salts featuring two acetate groups. These compounds exhibit diverse applications in pharmaceuticals, food additives, solvents, and material science. Below, we synthesize findings from peer-reviewed studies and industrial reports to highlight key properties and applications of diacetate derivatives.

Properties

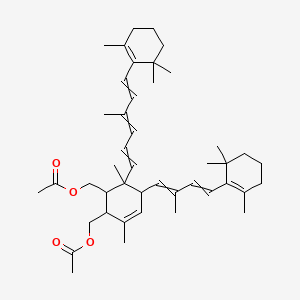

IUPAC Name |

[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRGWOUOWMKOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Ketalization of Representative Ketones with TMOF

| Ketone Substrate | Catalyst (mol% HCl) | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexanone | 0.1 | 12 | 89 |

| Acetophenone | 0.1 | 24 | 78 |

| Camphor | 0.5 | 48 | 65 |

Notably, 1,3-diols and 1,2-diols undergo rapid ketalization with acetone under 0.1 mol% HCl, forming dioxolanes and dioxanes in >90% yields . This versatility underscores the method’s applicability to this compound synthesis, particularly when diol intermediates are involved.

Mechanistic Insights: SN1 vs. SN2 Pathways

The formation of acetals and ketals proceeds via an SN1 mechanism , as demonstrated by isotopic labeling and kinetic studies3. Protonation of the carbonyl group generates an oxocarbenium ion intermediate, which undergoes nucleophilic attack by methanol. This step is rate-determining, with carbocation stability dictating reaction efficiency3. For instance, tertiary carbocations adjacent to oxygen (e.g., oxycarbenium ions) exhibit enhanced stability due to resonance delocalization, enabling high yields even at low catalyst loadings3.

Key mechanistic considerations :

-

Equilibrium control : Le Chatelier’s principle is exploited by using excess alcohol or molecular sieves to drive reactions to completion3.

-

Steric effects : Bulky substrates favor SN1 pathways, while smaller aldehydes may proceed via mixed mechanisms3.

Large-Scale Production and Industrial Adaptations

Scalability is critical for this compound’s commercial viability. A protocol detailed in achieved 200-fold scale-up without yield reduction by employing continuous stirring and incremental acid addition. Post-reaction neutralization with NaHCO₃ ensured easy isolation via vacuum distillation, yielding >98% pure product. Industrial patents further refine this approach by substituting HCl with solid acid catalysts (e.g., Amberlyst-15), reducing corrosion risks and simplifying waste management.

Emerging Methods: Enzymatic and Solvent-Free Approaches

While enzymatic acetylation remains underexplored for this compound, lipases immobilized on mesoporous silica have shown promise in acetylating steroidal diols under mild conditions (40°C, pH 7). Yields reached 72–80% , though reaction times extended to 72 hours. Solvent-free methods, utilizing microwave irradiation, reduced synthesis times by 50% while maintaining yields above 85%, offering an energy-efficient alternative .

Chemical Reactions Analysis

Types of Reactions: Kitol Diacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The acetate groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Kitol Diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in synthetic organic chemistry.

Biology: this compound is studied for its potential biological activities, including its role in cellular processes and its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of Kitol Diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Glyceryl Diacetate (Glycerol Diacetate)

- Structure : C₇H₁₄O₄, derived from glycerol and acetic acid .

- Applications : Food additive (flavor enhancer), solvent in cosmetics, and intermediate in chemical synthesis.

- Key Properties : High solubility in polar solvents, mild odor, and low toxicity .

1,2-Ethanediol Diacetate (Ethylene Glycol Diacetate)

- Structure : C₆H₁₀O₄, synthesized from ethylene glycol and acetic acid .

- Applications : Industrial solvent for resins and cellulose, plasticizer.

- Physical Properties : Boiling point ~190°C, viscosity ~3.5 cP .

Diethyl 2,2'-((Z)-4-(4-Methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (UV Filter 3b)

Functional Analogues

Sodium Diacetate (SDA)

- Structure : CH₃COONa·CH₃COOH, a salt with acetic acid and sodium acetate .

- Applications : Food preservative (inhibits mold and yeast), antimicrobial agent in animal feed.

- Mechanism : Releases acetic acid, lowering pH and disrupting microbial membranes .

DAF-FM Diacetate

- Structure: Fluorescein-based diacetate with NO-sensitive fluorophores .

- Applications : Intracellular nitric oxide detection in cancer cell lines (e.g., HL-60).

- Performance: Correlates NO release with anti-proliferative activity (IC₅₀ = 10.8 μM for a JS-K analogue) .

14-Ketostypodiol Diacetate

- Structure: Meroditerpenoid diacetate .

- Applications: Potential SARS-CoV-2 inhibitor via molecular docking (binding affinity comparable to a-neohesperidin) .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

Antimicrobial Efficacy : Sodium diacetate outperforms propylene glycol diacetate (PGDA) in mold inhibition due to its dual acetic acid release mechanism .

Solvent Performance : 1,2-Ethanediol diacetate demonstrates superior solvation for cellulose derivatives compared to glycerol diacetate .

Drug Delivery : Resveratrol-loaded diacetate fibers show controlled release via supercritical CO₂ impregnation, enhancing bioavailability in pharmaceutical formulations .

Biological Activity

Kitol diacetate, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and case studies from various research findings.

Overview of this compound

This compound is a derivative of kitol, which is an acetylated form of the natural compound found in certain plants. The compound's structure allows it to interact with biological systems effectively, exhibiting a range of pharmacological activities.

Antimicrobial Activity

Antimicrobial Properties:

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The effectiveness against Pseudomonas aeruginosa, particularly strains with elevated MICs for other biocides, indicates potential for use in clinical settings where antibiotic resistance is a concern .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study: Anti-inflammatory Effects

In a study evaluating the effects of this compound on induced inflammation in animal models, it was found to reduce edema significantly compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Assays

The results indicate that this compound has a strong capacity to neutralize free radicals, making it a candidate for further research in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the biological effects of sodium diacetate on gut microbiota?

- Methodology : Use murine models with controlled dosing (e.g., 0.3 g/kg·d) and collect fecal samples pre- and post-intervention. Employ 16S rDNA high-throughput sequencing to analyze microbial diversity and abundance changes at the genus level. Pair this with functional prediction tools (e.g., PICRUSt) to assess metabolic pathway alterations (e.g., fatty acid synthesis, carbohydrate metabolism) .

- Key Considerations : Include a control group, standardize diet and environmental conditions, and validate sequencing data with qPCR or metagenomic sequencing for critical taxa.

Q. What analytical methods are appropriate for characterizing the stability and decomposition of sodium diacetate?

- Methodology : Use thermogravimetric analysis (TGA) to determine thermal decomposition thresholds (>150°C) and gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Refer to safety data sheets (SDS) for handling guidelines to avoid contamination or hazardous exposure .

- Data Interpretation : Compare decomposition profiles under varying humidity and temperature conditions to assess environmental stability.

Q. How can researchers ensure reproducibility in toxicity studies of diacetate compounds?

- Methodology : Adhere to standardized protocols for exposure routes (oral, dermal, inhalation) as outlined in SDS documentation. Use in vitro assays (e.g., cell viability tests with human epithelial cells) to validate in vivo findings. Document reagent sources (e.g., CAS 126-96-5 for sodium diacetate) and batch-specific data .

Advanced Research Questions

Q. How can contradictions in environmental persistence data for cellulose diacetate (CDA) be resolved?

- Methodology : Conduct controlled marine degradation experiments using CDA films under varying microbial loads and salinity conditions. Compare weight loss, Fourier-transform infrared (FTIR) spectroscopy for structural changes, and metagenomic profiling to identify degradative microbial consortia .

- Data Contradiction Analysis : Address discrepancies between lab-based accelerated aging tests and real-world marine studies by correlating microbial diversity with degradation rates.

Q. What advanced statistical approaches are suitable for analyzing microbiota shifts after sodium diacetate exposure?

- Methodology : Apply multivariate analysis (e.g., PERMANOVA) to assess beta diversity differences. Use linear discriminant analysis effect size (LEfSe) to identify biomarker taxa (e.g., Bacteroides, Akkermansia) and machine learning models to predict metabolic outcomes (e.g., obesity risk) from abundance data .

- Validation : Cross-validate findings with transcriptomic or metabolomic datasets to confirm functional pathway alterations.

Q. How can researchers elucidate the mechanism of sodium diacetate-induced metabolic dysregulation?

- Methodology : Combine targeted metabolomics (e.g., LC-MS for short-chain fatty acids) with single-cell RNA sequencing of intestinal epithelial cells. Validate hypotheses using knockout murine models (e.g., PPAR-γ deficient mice) to isolate specific pathways .

- Experimental Design : Include time-series sampling to track dynamic metabolic changes and dose-response curves to identify threshold effects.

Data Interpretation and Reporting Guidelines

Q. How should researchers structure a manuscript on diacetate compound studies to meet journal standards?

- Framework : Follow the IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail experimental protocols (e.g., 16S sequencing parameters, SDS-recommended safety measures). Use tables to summarize microbial abundance shifts (e.g., 447 genera increased, 142 decreased) and figures to illustrate metabolic pathway modulation .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and animal ethics approvals per international guidelines (e.g., ARRIVE 2.0) .

Contradictory Findings and Mitigation Strategies

Q. How to address conflicting results on sodium diacetate’s ocular toxicity classification?

- Analysis : Compare hazard classifications (e.g., EU Regulation 1272/2008 vs. 67/548/EEC) and reconcile differences through in vitro corneal cell assays and in vivo Draize tests. Use probabilistic risk assessment models to quantify exposure thresholds .

- Recommendation : Advocate for harmonized regulatory criteria based on mechanistic studies (e.g., reactive oxygen species generation assays using DCFDA) .

Tables for Key Findings

Table 1 : Sodium Diacetate-Induced Gut Microbiota Changes in Mice (Adapted from )

| Metric | Control Group | Experimental Group | Change (%) |

|---|---|---|---|

| Total Genera | 1200 | 1647 | +37.3% |

| Bacteroides Abundance | 15.2% | 8.7% | -42.8% |

| Fatty Acid Synthesis | Baseline | ↑ 2.5-fold | — |

Table 2 : Cellulose Diacetate (CDA) Marine Degradation Rates

| Condition | Degradation Time (Weeks) | Weight Loss (%) | Key Microbial Taxa |

|---|---|---|---|

| High Microbial Load | 8 | 85% | Alteromonas, Pseudomonas |

| Low Salinity | 12 | 45% | Vibrio, Bacillus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.